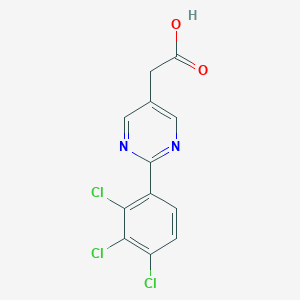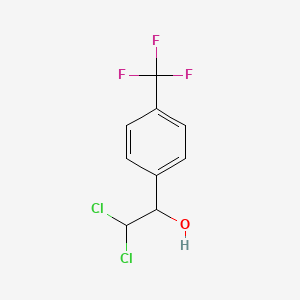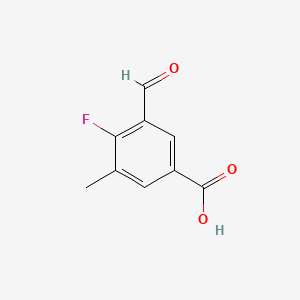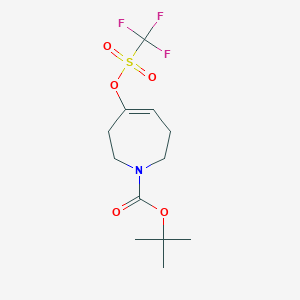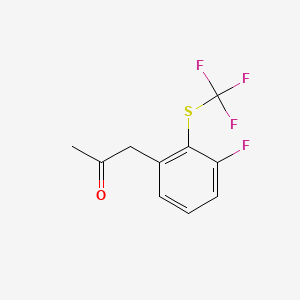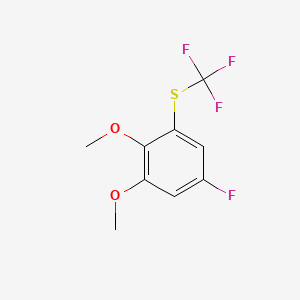
(1Z,6E)-N'1,N'6-dihydroxyadipimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamidoximobutane is an organic compound with the molecular formula C6H14N4O2 It is a derivative of adiponitrile and is characterized by the presence of two amidoxime groups attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diamidoximobutane can be synthesized from adiponitrile through a reaction with hydroxylamine. The reaction typically involves the following steps:
- Adiponitrile (1 g, 9 mmol) is mixed with hydroxylamine (50% in water, 1.24 cm³, 1.34 g, 20 mmol, 2.2 equivalents) in ethanol (10 cm³).
- The mixture is stirred at room temperature for 2 days and then heated to 80°C for 8 hours.
- The resulting product, N’1,N’6-dihydroxyadipimidamide, is collected by filtration and dried under vacuum, yielding a white solid with a melting point of 160.5°C .
Industrial Production Methods
Industrial production methods for 1,4-Diamidoximobutane are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diamidoximobutane undergoes various chemical reactions, including:
Oxidation: The amidoxime groups can be oxidized to form corresponding nitrile oxides.
Reduction: The compound can be reduced to form diamines.
Substitution: The amidoxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Diamines.
Substitution: Substituted amidoximes.
Wissenschaftliche Forschungsanwendungen
1,4-Diamidoximobutane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chelating agent for metal ions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and resins with enhanced properties.
Wirkmechanismus
The mechanism of action of 1,4-Diamidoximobutane involves its ability to form stable complexes with metal ions through its amidoxime groups. This chelation process can inhibit the activity of metal-dependent enzymes, making it a potential candidate for enzyme inhibition studies. The compound’s interaction with molecular targets and pathways is still under investigation, but its ability to bind metal ions is a key feature.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diaminobutane: Similar structure but with amine groups instead of amidoxime groups.
Adiponitrile: The precursor to 1,4-Diamidoximobutane, containing nitrile groups.
1,4-Dioxane: A structurally similar compound with different functional groups.
Uniqueness
1,4-Diamidoximobutane is unique due to the presence of amidoxime groups, which confer distinct chemical reactivity and potential applications. Its ability to chelate metal ions sets it apart from other similar compounds, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H14N4O2 |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
1-N',6-N'-dihydroxyhexanediimidamide |
InChI |
InChI=1S/C6H14N4O2/c7-5(9-11)3-1-2-4-6(8)10-12/h11-12H,1-4H2,(H2,7,9)(H2,8,10) |
InChI-Schlüssel |
KKQNCWWVKWCZID-UHFFFAOYSA-N |
Isomerische SMILES |
C(CC/C(=N/O)/N)C/C(=N\O)/N |
Kanonische SMILES |
C(CCC(=NO)N)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14036477.png)
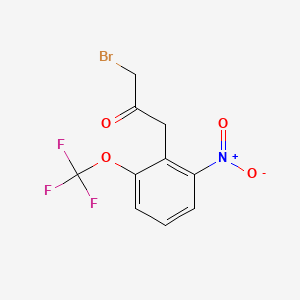
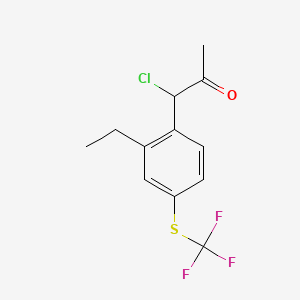
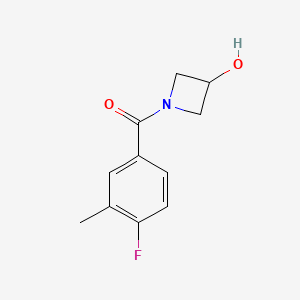
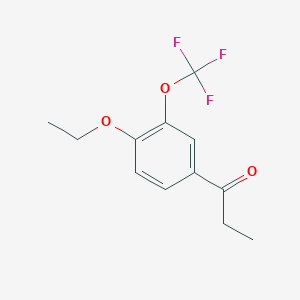
![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B14036506.png)
